Superior CK1δ/ε and DYRK1A Inhibitory Potency of 8‑Nitro‑pyrimido[4,5‑b]indol‑4‑amines (Series 4) over Matched [5,4‑b] Isomers (Series 2)
In a systematic comparison, 8‑nitro‑5H‑pyrimido[4,5‑b]indol‑4‑amine derivatives (Series 4) were more active against CK1δ/ε and DYRK1A than the corresponding 8‑nitro‑5H‑pyrimido[5,4‑b]indol‑4‑amine isomers (Series 2). The [5,4‑b] series was largely inactive across the kinase panel, with only compound 2a showing a measurable IC₅₀ of 7.6 µM against DYRK1A. In contrast, the [4,5‑b] series retained inhibitory activity, demonstrating that the ring‑fusion orientation is a critical determinant of kinase‑pocket engagement [1].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Series 4 (8‑nitro‑pyrimido[4,5‑b]indol‑4‑amines) retained CK1δ/ε and DYRK1A inhibitory activity (exact values reported in Table 3 of the source) |
| Comparator Or Baseline | Series 2 (8‑nitro‑pyrimido[5,4‑b]indol‑4‑amines): inactive against CK1δ/ε; only 2a showed DYRK1A IC₅₀ = 7.6 µM |
| Quantified Difference | Series 4 compounds are active; Series 2 compounds are essentially inactive except for a single 7.6 µM hit against DYRK1A. |
| Conditions | In vitro kinase inhibition assay against a panel of four kinases (CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A); compounds tested at the same concentrations; data reported in Pharmaceuticals 2020, 13(5), 89. |
Why This Matters
This head‑to‑head isomer comparison proves that the [4,5‑b] fusion is not interchangeable with [5,4‑b] for kinase‑targeted libraries, directly informing scaffold selection during hit‑to‑lead optimisation.
- [1] Y. Loidreau, C. Dubouilh‑Benard, M.-R. Nourrisson, N. Loaëc, L. Meijer, T. Besson, P. Marchand, 'Exploring Kinase Inhibition Properties of 9H‑pyrimido[5,4‑b]‑ and [4,5‑b]indol‑4‑amine Derivatives', Pharmaceuticals, 2020, 13(5), 89. DOI: 10.3390/ph13050089. View Source
